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Introduction

This technical guide provides a comprehensive overview of the preclinical and clinical data for

ABP 654, a biosimilar to the monoclonal antibody ustekinumab. It is important to note that the

initial query for "JTT-654" did not yield any results, and it is highly probable that this was a

typographical error for ABP 654, which is the focus of this document. ABP 654, like its

reference product Stelara® (ustekinumab), is a human immunoglobulin G1 kappa (IgG1κ)

monoclonal antibody that targets the p40 subunit of human interleukins-12 (IL-12) and -23 (IL-

23).[1][2] This guide is intended for researchers, scientists, and drug development

professionals, and will delve into the mechanism of action, preclinical functional similarity

studies, and pivotal clinical trial results for ABP 654.

Mechanism of Action: Targeting the IL-12/IL-23 Pathway
Ustekinumab, and by extension its biosimilar ABP 654, exerts its therapeutic effect by

disrupting the IL-12 and IL-23 inflammatory pathways. These cytokines are key mediators in

the pathogenesis of several immune-mediated inflammatory diseases.[1][2]

IL-12 and IL-23 Structure and Function: IL-12 and IL-23 are heterodimeric cytokines that

share a common p40 subunit, which is covalently linked to a p35 subunit to form IL-12, or a

p19 subunit to form IL-23.[3][4]

Receptor Binding and Signaling: IL-12 binds to the IL-12 receptor complex (IL-12Rβ1 and IL-

12Rβ2), leading to the differentiation of naive T cells into T helper 1 (Th1) cells and the
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production of interferon-gamma (IFN-γ).[2][4] IL-23 binds to its receptor complex (IL-12Rβ1

and IL-23R), which promotes the survival and proliferation of T helper 17 (Th17) cells,

leading to the secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2]

[4]

Inhibition by ABP 654: ABP 654 binds with high affinity to the shared p40 subunit of both IL-

12 and IL-23.[2] This binding prevents the cytokines from interacting with the cell surface

receptor subunit IL-12Rβ1, thereby neutralizing the downstream signaling cascades of both

the Th1 and Th17 pathways.[3][5] This ultimately leads to a reduction in the inflammatory

response.[5]
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Mechanism of Action of ABP 654 (Ustekinumab)
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Figure 1: Mechanism of action of ABP 654 (Ustekinumab).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b12386827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Studies
Comprehensive preclinical assessments were conducted to establish the functional similarity

between ABP 654 and its reference product, ustekinumab. These studies focused on the in

vitro pharmacological effects relevant to the drug's mechanism of action.

In Vitro Functional Similarity Studies
A series of in vitro pharmacology studies were performed using peripheral blood mononuclear

cells (PBMCs) from both healthy human donors and patients with Crohn's disease (CD) to

compare the inhibitory effects of ABP 654 and ustekinumab on IL-12 and IL-23-mediated

signaling.[6][7]

Experimental Protocol: In Vitro Inhibition Assays

The following provides a high-level overview of the experimental methodology for the in vitro

functional similarity studies:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood

obtained from healthy donors and patients with Crohn's disease using standard density

gradient centrifugation.

Cell Culture and Stimulation: The isolated PBMCs were cultured in appropriate media and

stimulated with recombinant human IL-12 or IL-23 to induce downstream signaling events.

Inhibition with ABP 654 and Ustekinumab: The stimulated PBMCs were treated with varying

concentrations of either ABP 654 or the ustekinumab reference product.

Endpoint Analysis: The inhibitory effects were quantified by measuring key downstream

markers, including:

STAT3 and STAT4 Phosphorylation: The levels of phosphorylated STAT3 (pSTAT3) and

pSTAT4 were measured by flow cytometry to assess the inhibition of the IL-23 and IL-12

signaling pathways, respectively.[6][7]

Cytokine Release: The concentrations of IL-17 and IFN-γ in the cell culture supernatants

were quantified using enzyme-linked immunosorbent assay (ELISA) to determine the
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inhibition of Th17 and Th1-mediated responses.[6][7]

Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated for both

ABP 654 and ustekinumab to compare their potencies.
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Experimental Workflow for In Vitro Functional Similarity Studies
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Figure 2: Experimental workflow for in vitro functional similarity studies.
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Quantitative Data from In Vitro Studies

The results of the in vitro studies demonstrated a high degree of functional similarity between

ABP 654 and ustekinumab. The IC50 values for the inhibition of IL-23-induced IL-17 release

were comparable between the two molecules in both healthy and Crohn's disease donor cells.

[6]

Table 1: Inhibition of IL-23-Induced IL-17 Release (IC50 in pM)

Donor Group ABP 654 (Mean ± SD)
Ustekinumab (EU) (Mean ±
SD)

Healthy Donors 458.7 ± 110.8 514.6 ± 48.7

Crohn's Disease Donors 260.8 ± 88.5 256.9 ± 96.8

Data sourced from Dove

Medical Press.[6]

In Vivo Preclinical Studies of Ustekinumab
While specific in vivo preclinical studies for ABP 654 are not publicly available, studies on the

reference product, ustekinumab, provide relevant insights. In vivo studies in marmosets with

experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis,

demonstrated the therapeutic potential of ustekinumab.[8] Treatment with ustekinumab delayed

the onset and progression of EAE symptoms compared to a vehicle control.[8]

Clinical Trials
The clinical development program for ABP 654 included a pivotal Phase 3 study to demonstrate

its efficacy, safety, and immunogenicity compared to ustekinumab in patients with moderate to

severe plaque psoriasis.

Phase 3 Clinical Trial: NCT04607980
This was a multicenter, randomized, double-blind, active-controlled, single-transition

comparative clinical study.[9][10][11]
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Experimental Protocol: NCT04607980 Study Design

Study Population: Adult patients (18-75 years) with moderate to severe plaque psoriasis.[9]

Randomization: 563 patients were randomized in a 1:1 ratio to receive either ABP 654 or

ustekinumab.[12]

Treatment Regimen:

Initial Treatment Phase (Weeks 0-16): Patients received subcutaneous (SC) injections of

either ABP 654 or ustekinumab at weeks 0, 4, and 16. The dose was weight-based: 45 mg

for patients ≤ 100 kg and 90 mg for patients > 100 kg.[10][11]

Re-randomization at Week 28: Patients who achieved at least a 75% improvement in the

Psoriasis Area and Severity Index (PASI 75) were re-randomized. Those initially on ABP

654 continued with ABP 654. Those on ustekinumab were re-randomized to either

continue ustekinumab or transition to ABP 654 for the remainder of the 52-week study.[11]

Primary Efficacy Endpoint: The primary endpoint was the percentage improvement in PASI

from baseline to week 12.[11]

Secondary Endpoints: Secondary endpoints included other efficacy measures, as well as

assessments of safety and immunogenicity.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://cdn.clinicaltrials.gov/large-docs/80/NCT04607980/Prot_000.pdf
https://www.amgen.com/newsroom/press-releases/2022/04/amgen-announces-positive-topline-results-from-phase-3-study-of-abp-654-biosimilar-candidate-to-stelara-ustekinumab
https://academic.oup.com/bjd/article/192/5/826/7833479
https://pubmed.ncbi.nlm.nih.gov/39442018/
https://pubmed.ncbi.nlm.nih.gov/39442018/
https://pubmed.ncbi.nlm.nih.gov/39442018/
https://pubmed.ncbi.nlm.nih.gov/39442018/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NCT04607980 Clinical Trial Design
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Figure 3: NCT04607980 clinical trial design.
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Clinical Trial Results

The study met its primary efficacy endpoint, demonstrating no clinically meaningful differences

between ABP 654 and ustekinumab.[12]

Table 2: Primary Efficacy Endpoint at Week 12

Treatment Group
Mean Percentage Improvement in PASI
(SD)

ABP 654 81.9 (19.9)

Ustekinumab 81.9 (19.6)

Data sourced from the British Journal of

Dermatology.[10]

The point estimate of the mean difference in PASI percentage improvement between the two

groups was 0.14, which was well within the prespecified similarity margin.[12]

Safety and Immunogenicity

The safety and immunogenicity profiles of ABP 654 were comparable to those of ustekinumab

throughout the 52-week study.[10][11] The transition from ustekinumab to ABP 654 at week 28

did not have any impact on efficacy, safety, or immunogenicity.[10]

Conclusion
The comprehensive preclinical and clinical data for ABP 654 demonstrate its high degree of

similarity to the reference product, ustekinumab. In vitro functional assays confirmed that ABP

654 effectively neutralizes the IL-12 and IL-23 signaling pathways with a potency comparable

to ustekinumab. The pivotal Phase 3 clinical trial in patients with moderate to severe plaque

psoriasis met its primary endpoint, establishing clinical equivalence in terms of efficacy.

Furthermore, the safety and immunogenicity profiles of ABP 654 were shown to be comparable

to ustekinumab. These findings provide a robust body of evidence supporting ABP 654 as a

biosimilar to ustekinumab for the treatment of immune-mediated inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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